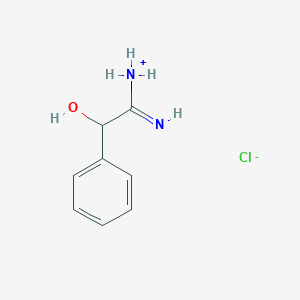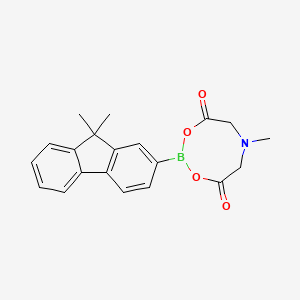
2-(9,9-dimethyl-9H-fluoren-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9,9-dimethyl-9H-fluoren-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a complex organic compound that features a unique structure combining a fluorene moiety with a boron-containing dioxazaborocane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,9-dimethyl-9H-fluoren-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the following steps:
Formation of the Fluorene Derivative: The starting material, 9,9-dimethyl-9H-fluorene, is functionalized to introduce a boronic acid group at the 2-position.
Cyclization to Form the Dioxazaborocane Ring: The boronic acid derivative is then reacted with appropriate diols or diamines under controlled conditions to form the dioxazaborocane ring.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(9,9-dimethyl-9H-fluoren-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
2-(9,9-dimethyl-9H-fluoren-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes due to its unique electronic properties.
Organic Electronics: Employed in the fabrication of organic photovoltaic cells and field-effect transistors.
Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as a drug delivery agent.
Mécanisme D'action
The mechanism by which 2-(9,9-dimethyl-9H-fluoren-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects involves interactions with specific molecular targets and pathways. The fluorene moiety can interact with aromatic systems, while the boron-containing dioxazaborocane ring can form reversible covalent bonds with biological molecules, influencing their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,9-dimethyl-9H-fluorene-2-yl-2-boronic acid
- Bis(9,9-dimethyl-9H-fluoren-2-yl)amine
- 9,9-dimethyl-9H-fluorene-2-yl-2-boronic acid bis(pinacol) ester
Uniqueness
2-(9,9-dimethyl-9H-fluoren-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its combination of a fluorene moiety with a boron-containing dioxazaborocane ring. This structure imparts distinct electronic and chemical properties, making it valuable for applications in materials science and organic electronics .
Propriétés
IUPAC Name |
2-(9,9-dimethylfluoren-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BNO4/c1-20(2)16-7-5-4-6-14(16)15-9-8-13(10-17(15)20)21-25-18(23)11-22(3)12-19(24)26-21/h4-10H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQZFCWJRIYZNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
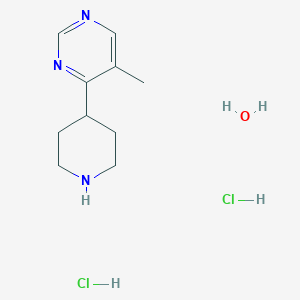
![(1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate](/img/structure/B7971323.png)
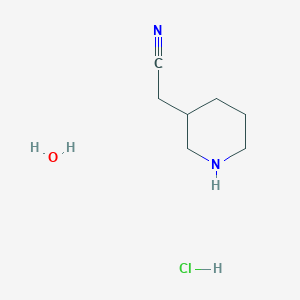
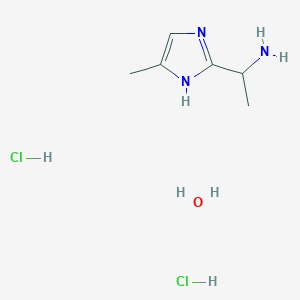
![Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate](/img/structure/B7971358.png)
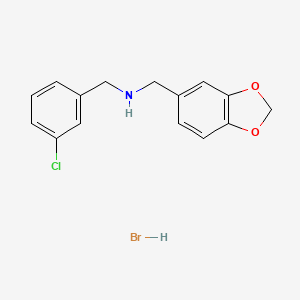
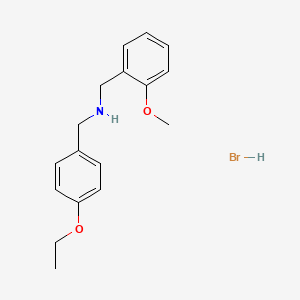
![[3-(1-Hydroxycyclohexyl)-3-oxopropyl]-dimethylazanium;chloride](/img/structure/B7971367.png)
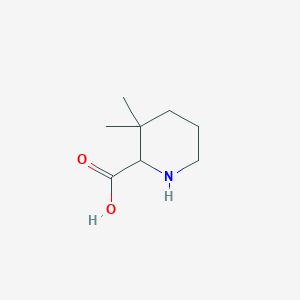
![2-Azaniumylspiro[3.3]heptane-6-carboxylate](/img/structure/B7971370.png)
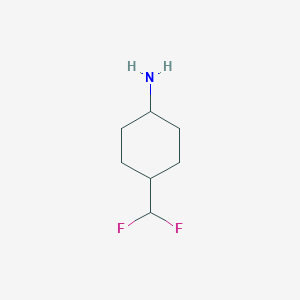
![Potassium [4-(dimethylcarbamoyl)phenyl]trifluoroboranuide](/img/structure/B7971401.png)
![3-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid hydrochloride hydrate](/img/structure/B7971405.png)
